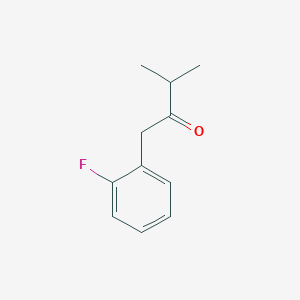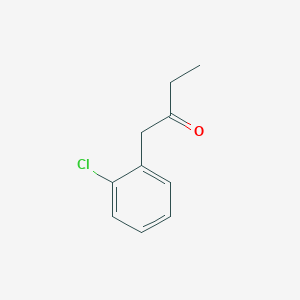![molecular formula C11H15NO2 B7846464 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846464.png)
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate is an organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a methyl group attached to a nitrogen atom, which is further bonded to a 3-methylphenylmethyl group and an acetate group. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate typically involves the following steps:
Formation of the Quaternary Ammonium Salt: The initial step involves the reaction of 3-methylbenzyl chloride with methylamine to form 3-methylbenzylmethylamine.
Quaternization: The 3-methylbenzylmethylamine is then reacted with methyl iodide to form the quaternary ammonium salt, 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]iodide.
Anion Exchange: Finally, the iodide ion is exchanged with an acetate ion using sodium acetate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The acetate group can be substituted with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Sodium hydroxide or other strong bases can facilitate the substitution reactions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate involves its interaction with cell membranes. The quaternary ammonium group facilitates the compound’s insertion into lipid bilayers, altering membrane permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium Bromide: Used as a surfactant in various applications.
Uniqueness
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its potential in drug delivery systems set it apart from other similar compounds.
Propiedades
IUPAC Name |
2-[methyl-[(3-methylphenyl)methyl]azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJLSEPEYJWQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[NH+](C)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[Methyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846456.png)




![2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846514.png)
